molecular formula C10H13N3 B599488 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine CAS No. 171346-86-4

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

Cat. No. B599488
M. Wt: 175.235
InChI Key: NHRRUJYZVFEKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine” is a product used for proteomics research . It has a molecular formula of C10H13N3 and a molecular weight of 175.23 .


Synthesis Analysis

A method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another synthesis method involves the interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine .


Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .

Scientific Research Applications

Coordination Chemistry and Properties

  • Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has revealed their preparation procedures and properties. These compounds exhibit a range of important properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity, suggesting potential interest in their analogues (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

  • Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are highlighted for their usefulness as versatile synthetic intermediates with biological importance. They play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, underscoring the heterocyclic N-oxide motif's significance in advanced chemistry and drug development investigations (Li et al., 2019).

Optical Sensors and Biological Applications

  • Pyrimidine derivatives have been identified as suitable materials for optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent sensing probes. These derivatives not only serve as exquisite sensing materials but also hold a range of biological and medicinal applications, showcasing their versatility in scientific research (Jindal & Kaur, 2021).

Pharmacological Implications

  • The development of pharmaceuticals often involves the exploration of heterocyclic compounds due to their broad spectrum of biological activities. For instance, dipeptidyl peptidase IV inhibitors, which are crucial for treating type 2 diabetes, are synthesized using heterocyclic scaffolds, emphasizing the importance of these compounds in developing new medication (Mendieta, Tarragó, & Giralt, 2011).

Safety And Hazards

“2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine” is classified as an irritant .

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRRUJYZVFEKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651271
Record name 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

CAS RN

171346-86-4
Record name 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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